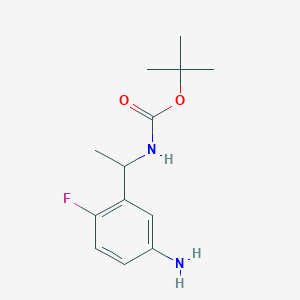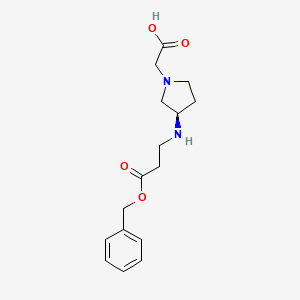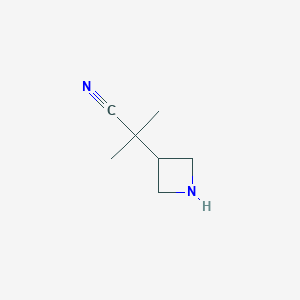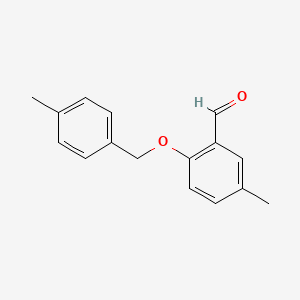
5-Methyl-2-((4-methylbenzyl)oxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-((4-methylbenzyl)oxy)benzaldehyde is an organic compound with the molecular formula C16H16O2 It is a derivative of benzaldehyde, featuring a methyl group and a 4-methylbenzyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-((4-methylbenzyl)oxy)benzaldehyde typically involves the reaction of 5-methyl-2-hydroxybenzaldehyde with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-((4-methylbenzyl)oxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.
Major Products Formed
Oxidation: 5-Methyl-2-((4-methylbenzyl)oxy)benzoic acid.
Reduction: 5-Methyl-2-((4-methylbenzyl)oxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-Methyl-2-((4-methylbenzyl)oxy)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methyl-2-((4-methylbenzyl)oxy)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In anti-inflammatory applications, it may modulate signaling pathways involved in inflammation, such as the NF-κB pathway .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-methylbenzyl)oxy]benzaldehyde
- 4-((4-methoxybenzyl)oxy)benzaldehyde
- 2-ethoxy-5-methyl-4-((2-methylbenzyl)oxy)benzaldehyde
Uniqueness
5-Methyl-2-((4-methylbenzyl)oxy)benzaldehyde is unique due to the presence of both a methyl group and a 4-methylbenzyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications .
Properties
Molecular Formula |
C16H16O2 |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
5-methyl-2-[(4-methylphenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C16H16O2/c1-12-3-6-14(7-4-12)11-18-16-8-5-13(2)9-15(16)10-17/h3-10H,11H2,1-2H3 |
InChI Key |
AITLFYPPGAXOJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B12999445.png)
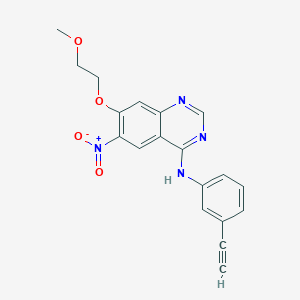

![3-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)benzyl alcohol](/img/structure/B12999456.png)

